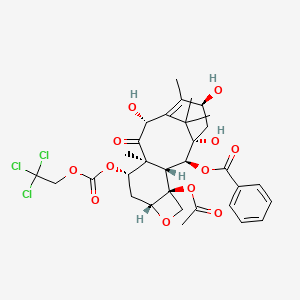
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is a derivative of baccatin III, a naturally occurring diterpenoid found in the yew tree. This compound is an important intermediate in the synthesis of paclitaxel, a widely used anticancer drug. The addition of the trichloroethyloxycarbonyl group enhances its chemical stability and facilitates further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III with trichloroethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further use in pharmaceutical synthesis .
化学反応の分析
Types of Reactions
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trichloroethyloxycarbonyl group.
Substitution: The trichloroethyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products
The major products formed from these reactions include various derivatives of 10-deacetylbaccatin III with modified functional groups, which can be further used in the synthesis of paclitaxel and other related compounds .
科学的研究の応用
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new anticancer agents.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a lead compound for drug development.
Medicine: It plays a crucial role in the synthesis of paclitaxel, a drug used in the treatment of various cancers, including ovarian, breast, and lung cancer.
作用機序
The mechanism of action of 7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as an intermediate in the synthesis of paclitaxel. Paclitaxel works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and leads to cell death.
類似化合物との比較
Similar Compounds
10-Deacetylbaccatin III: The parent compound without the trichloroethyloxycarbonyl group.
Baccatin III: Another precursor in the synthesis of paclitaxel.
7-Troc-paclitaxel: A similar compound with a different protective group.
Uniqueness
7-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is unique due to the presence of the trichloroethyloxycarbonyl group, which enhances its chemical stability and facilitates further chemical modifications. This makes it a valuable intermediate in the synthesis of paclitaxel and other related compounds .
特性
CAS番号 |
114915-19-4 |
|---|---|
分子式 |
C32H37Cl3O12 |
分子量 |
720.0 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,24(39)22(38)21(15)28(31,3)4)19(45-27(41)44-14-32(33,34)35)11-20-30(23,13-43-20)47-16(2)36/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1 |
InChIキー |
OPWQSSWMTQJNMY-VXUMUFIHSA-N |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


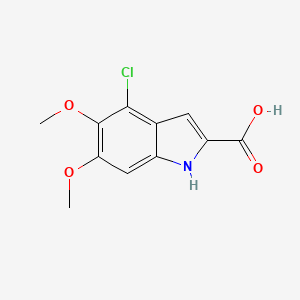
![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)


![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
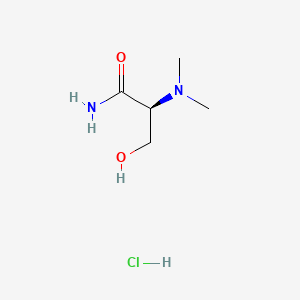
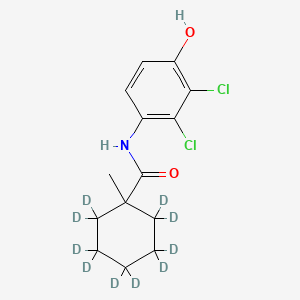

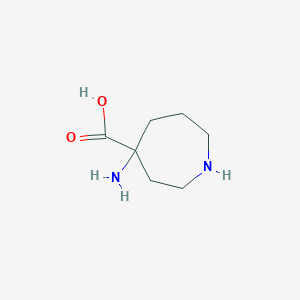
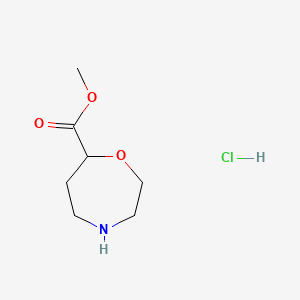

![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)

